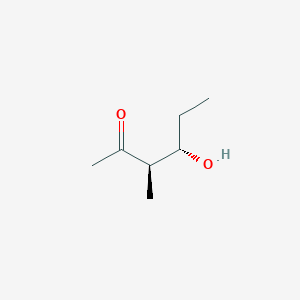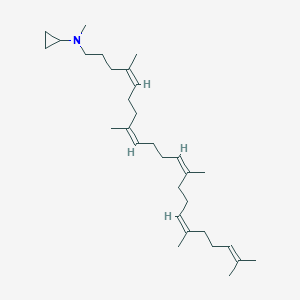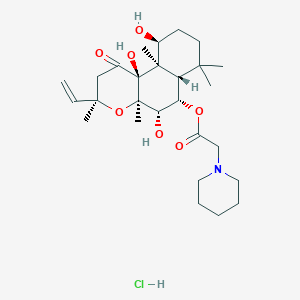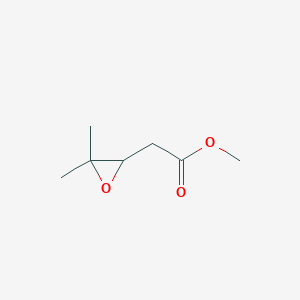
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is a chiral molecule with a unique chemical structure. It is commonly referred to as (R)-Carvone and is widely used in the food and fragrance industry. The molecule has a minty flavor and aroma, making it a popular ingredient in chewing gums, toothpaste, and other oral care products. However, (R)-Carvone has gained significant attention in the scientific research community due to its potential therapeutic properties.
Scientific Research Applications
(R)-Carvone has shown potential therapeutic properties in several scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. (R)-Carvone has also been found to have neuroprotective effects against Alzheimer's disease and Parkinson's disease. Additionally, (R)-Carvone has been shown to have antimicrobial properties against several bacterial and fungal strains.
Mechanism Of Action
The mechanism of action of (R)-Carvone is not fully understood. However, several studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the modulation of neurotransmitters, and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
(R)-Carvone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, (R)-Carvone has been shown to reduce pain and inflammation in animal models of arthritis. (R)-Carvone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (R)-Carvone has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages And Limitations For Lab Experiments
(R)-Carvone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. Additionally, (R)-Carvone has low toxicity and is well-tolerated in animal models. However, there are also limitations to using (R)-Carvone in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of disease or condition being studied.
Future Directions
There are several future directions for the study of (R)-Carvone. One potential area of research is the development of (R)-Carvone-based therapies for the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, (R)-Carvone may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, (R)-Carvone may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Finally, further research is needed to fully understand the mechanism of action of (R)-Carvone and its potential therapeutic applications.
Synthesis Methods
(R)-Carvone is a natural compound found in the essential oils of several plants, including spearmint, caraway, and dill. The most common method of synthesizing (R)-Carvone is through the oxidation of carvone, which is a racemic mixture of (R)-Carvone and (S)-Carvone. The oxidation process can be achieved through several methods, including the use of potassium permanganate or sodium hypochlorite. However, the most efficient method is the use of a chiral catalyst, which selectively oxidizes (S)-Carvone to produce (R)-Carvone.
properties
CAS RN |
112294-91-4 |
|---|---|
Product Name |
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone |
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7-/m0/s1 |
InChI Key |
KOFQZZHOSWGVHP-FSPLSTOPSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)C(=O)C)O |
SMILES |
CCC(C(C)C(=O)C)O |
Canonical SMILES |
CCC(C(C)C(=O)C)O |
synonyms |
2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)


![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)








